N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}cyclopropanecarboxamide
Description
The compound N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}cyclopropanecarboxamide features a 1,2-oxazole core substituted at the 5-position with a benzodioxol group and at the 3-position with a cyclopropanecarboxamide moiety via a methyl linker. This structure is optimized for interactions with biological targets, likely leveraging hydrogen-bonding capabilities from the carboxamide and the oxazole nitrogen atoms .
Properties
IUPAC Name |
N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c18-15(9-1-2-9)16-7-11-6-13(21-17-11)10-3-4-12-14(5-10)20-8-19-12/h3-6,9H,1-2,7-8H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSLCXGLYPNPRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is microtubules and their component protein, tubulin . Tubulin is a critical component of the cell’s cytoskeleton and plays a vital role in cell division. Therefore, it is a leading target for anticancer agents.
Mode of Action
This compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure. This interaction causes mitotic blockade and induces cell apoptosis.
Biochemical Pathways
The compound affects the cell cycle pathway. By interacting with tubulin, it disrupts the normal function of microtubules, leading to cell cycle arrest at the S phase. This disruption of the cell cycle can lead to apoptosis, or programmed cell death.
Result of Action
The compound’s action results in potent growth inhibition properties against various human cancer cell lines. For instance, it has shown to cause cell cycle arrest at the S phase and induce apoptosis in CCRF-CEM cancer cells. These effects suggest that the compound could be developed as a potential antitumor agent.
Biochemical Analysis
Biochemical Properties
The role of N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)cyclopropanecarboxamide in biochemical reactions is not yet fully understood. It is believed to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve both covalent and non-covalent bonds.
Cellular Effects
N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)cyclopropanecarboxamide has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)cyclopropanecarboxamide is complex and involves a series of binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)cyclopropanecarboxamide change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)cyclopropanecarboxamide vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)cyclopropanecarboxamide is involved in various metabolic pathways. This includes any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels.
Transport and Distribution
N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)cyclopropanecarboxamide is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.
Biological Activity
N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}cyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and structure-activity relationships.
The molecular formula of this compound is with a molecular weight of 342.35 g/mol. The compound features a cyclopropane moiety linked to an oxazole ring and a benzodioxole group, which may contribute to its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor properties of compounds structurally similar to this compound. For instance:
- In vitro Studies : Compounds with similar structural motifs have shown significant cytotoxicity against various cancer cell lines, including lung cancer cell lines such as A549 and HCC827. The IC50 values for these compounds ranged from 0.85 μM to 6.75 μM depending on the specific structure and assay conditions .
- Mechanism of Action : The antitumor activity is often attributed to the ability of these compounds to interfere with cellular processes such as DNA synthesis and protein kinase signaling pathways. For example, doxorubicin and staurosporine are standard drugs used for comparison, demonstrating different modes of action that can be mimicked or enhanced by novel compounds .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications in its structure:
| Modification | Effect on Activity |
|---|---|
| Substitution on the oxazole ring | Changes in potency against specific cancer cell lines |
| Alteration of the cyclopropane moiety | Variations in cytotoxicity and selectivity |
| Presence of electron-withdrawing groups | Enhanced interaction with target proteins |
Study 1: Cytotoxicity Assessment
A study assessed the cytotoxic effects of various derivatives on human lung fibroblast cell line MRC-5 alongside cancer cell lines. The results indicated that while some compounds showed high selectivity for cancer cells, others also affected normal cells, emphasizing the need for further optimization .
Study 2: In Vivo Efficacy
In vivo studies have been limited but are necessary to evaluate the therapeutic potential and safety profile of this compound. Future research should focus on animal models to assess pharmacokinetics and bioavailability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations: Oxazole vs. Thiazole
The target compound’s 1,2-oxazole core distinguishes it from analogs featuring 1,3-thiazole rings. For example:
- 1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(3-fluorobenzoyl)-4-phenylthiazol-2-yl)cyclopropanecarboxamide (Compound 50) : Replaces oxazole with thiazole, introducing a sulfur atom. This substitution alters electronic properties (e.g., increased polarizability) and may affect binding affinity in biological systems .
- Compound 41 (4-bromobenzoyl thiazole analog): Demonstrates similar cyclopropanecarboxamide and benzodioxol groups but on a thiazole scaffold.
Table 1: Heterocycle Comparison
Substituent Modifications on the Aromatic Ring
Variations in the aryl ketone substituent (e.g., benzoyl derivatives) significantly influence physicochemical and biological properties:
- Compound 55 (3-chloro-4-methoxybenzoyl): The chloro and methoxy groups increase molecular weight (MW = 535.94) and may enhance hydrophobic interactions in target binding pockets.
- N-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-chloro-N-{[5-(2,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl}benzamide : This analog replaces cyclopropanecarboxamide with a benzamide group and incorporates dimethoxy substituents, increasing solubility but reducing steric hindrance .
Table 2: Substituent Impact on Properties
Structural Confirmation and Spectral Data
1H NMR and 13C NMR are critical for confirming regiochemistry. For example, Compound 41 shows:
- δ 12.02 (s, 1H) : Cyclopropanecarboxamide NH proton.
- δ 6.06 (s, 2H) : Benzodioxol OCH2O group . Similar spectral patterns would be expected for the target oxazole compound, with shifts depending on the oxazole’s electronic environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
